Linerixibat

Pharmacokinetics Bioavailability Systemic Exposure

Linerixibat is the only IBAT inhibitor with positive Phase 3 data for PBC-related pruritus and significant improvement in itch-related sleep interference. Its reversible ASBT/IBAT inhibition (vs. sustained inhibition by maralixibat/odevixibat) makes it essential for target engagement kinetic studies. Ultra-low oral bioavailability (0.05%) and well-characterized flip-flop kinetics establish it as the benchmark gut-restricted compound. Choose linerixibat for clinical trials in PBC pruritus or for mechanistic studies of bile acid-mediated sleep modulation.

Molecular Formula C28H38N2O7S
Molecular Weight 546.7 g/mol
CAS No. 1345982-69-5
Cat. No. B607791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinerixibat
CAS1345982-69-5
SynonymsGSK-2330672;  GSK 2330672;  GSK2330672;  linerixibat; 
Molecular FormulaC28H38N2O7S
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC
InChIInChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1
InChIKeyCZGVOBIGEBDYTP-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linerixibat (CAS 1345982-69-5) for Cholestatic Pruritus: A Minimally Absorbed, Potent IBAT Inhibitor


Linerixibat (CAS 1345982-69-5; GSK2330672) is a minimally absorbed, orally bioavailable small molecule that selectively inhibits the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) [1]. It is under regulatory review for the treatment of moderate-to-severe cholestatic pruritus in adults with primary biliary cholangitis (PBC), a condition for which there are no approved targeted therapies [2]. By blocking intestinal bile acid reuptake, linerixibat reduces circulating bile acids, which are believed to be key drivers of pruritus [3].

Why Other IBAT Inhibitors Cannot Be Interchanged with Linerixibat: Key Differentiators in Pharmacokinetics, Target Engagement Kinetics, and Clinical Evidence


IBAT inhibitors are not interchangeable due to fundamental differences in systemic exposure, reversibility of target binding, and off-target transporter interactions [1]. While drugs like odevixibat and maralixibat exhibit sustained, nearly irreversible IBAT inhibition, linerixibat's effect is reversible upon washout [1]. Crucially, linerixibat's ultra-low oral bioavailability (0.05%) minimizes systemic exposure, a design feature that contrasts with other agents that may have higher absorption and thus different safety profiles [2]. The clinical evidence base for each compound is also distinct, with linerixibat being the only IBAT inhibitor with positive Phase 3 data specifically for PBC-related pruritus, and the only one to demonstrate a significant improvement in itch-related sleep interference [3][4].

Quantitative Evidence Supporting the Selection of Linerixibat Over Other IBAT Inhibitors


Ultra-Low Oral Bioavailability (0.05%): Confirming Minimal Systemic Exposure vs. Other IBAT Inhibitors

Linerixibat's absolute oral bioavailability is 0.05%, which is exceptionally low and confirms minimal gastrointestinal absorption [1]. This is a key differentiator from other IBAT inhibitors, such as odevixibat, maralixibat, and elobixibat, for which absolute bioavailability data in humans are not consistently reported, though they are described as having 'low systemic exposure' [2]. Linerixibat's bioavailability is quantified from a human ADME study using an intravenous microtracer [1].

Pharmacokinetics Bioavailability Systemic Exposure

Reversible IBAT Inhibition: Differentiated Binding Kinetics from Maralixibat and Odevixibat

Linerixibat demonstrates reversible inhibition of ASBT/IBAT, with activity returning to baseline upon washout [1]. In contrast, maralixibat and odevixibat induce full and sustained inhibition even after inhibitor removal and a 240-minute inhibitor-free incubation period [1]. Elobixibat exhibits an intermediate effect [1].

Pharmacodynamics Receptor Binding IBAT Inhibition

Phase 3 Clinical Efficacy in PBC Pruritus: The Only IBAT Inhibitor with Positive Phase 3 Data for this Indication

In the Phase 3 GLISTEN trial (NCT04950127), linerixibat (n=119) significantly reduced monthly itch score compared to placebo (n=119) over 24 weeks (LS mean difference -0.72 [95% CI: -1.15, -0.28], p=0.001) [1]. It also significantly improved itch-related sleep interference (LS mean difference -0.53 [95% CI: -0.98, -0.07], p=0.024) [1]. At the time of analysis, no other IBAT inhibitor has reported positive Phase 3 data for PBC-related pruritus; volixibat is in Phase 2/3, while odevixibat and maralixibat are approved for pediatric cholestatic liver diseases but not PBC pruritus [2][3].

Clinical Trial Phase 3 Pruritus

Distinct Off-Target Transporter Profile: Lower Inhibition of OATP1B1, OATP1B3, and OATP2B1 Compared to Other BARIs

Linerixibat exhibits lower inhibitory potency against hepatic uptake transporters OATP1B1, OATP1B3, and OATP2B1 (IC50 range: 2-29 μM) compared to elobixibat, maralixibat, and odevixibat (IC50 range: 1.6-29 μM), although the ranges overlap [1]. Notably, linerixibat does not inhibit NTCP (IC50 > 99 μM) or SOAT (IC50 > 99 μM) at the tested concentrations, whereas elobixibat, maralixibat, and odevixibat inhibit both (SOAT IC50 3.2-5.9 μM; NTCP IC50 10-99 μM) [1].

Transporter Selectivity Off-Target Effects Drug-Drug Interactions

Significant Improvement in Itch-Related Sleep Interference: A Unique Quality-of-Life Endpoint Met in Phase 3

In the Phase 3 GLISTEN trial, linerixibat significantly improved itch-related sleep interference compared to placebo over 24 weeks (LS mean difference -0.53 [95% CI: -0.98, -0.07], p=0.024) [1]. This is a key secondary endpoint that distinguishes linerixibat's clinical profile; while other IBAT inhibitors have shown pruritus reduction, none have reported significant improvements in a dedicated sleep interference endpoint in a Phase 3 PBC trial [2].

Quality of Life Sleep Disturbance Patient-Reported Outcomes

Dose-Dependent Pruritus Reduction and Tolerability: Quantified in Phase 2b GLIMMER Trial

In the Phase 2b GLIMMER trial, linerixibat demonstrated a significant dose-dependent reduction in monthly itch score in the per protocol population (p=0.0542 for total daily dose-response) [1]. At the 40 mg BID dose (n=22), linerixibat reduced mean total serum bile acids (TSBA) by 37% from baseline (p=0.0001) and 37% relative to placebo (p=0.0030) after 12 weeks [2]. Diarrhea, the most common adverse event, was dose-dependent and occurred in 61% of patients across all doses, with 4% discontinuation due to diarrhea at the 40 mg BID dose [1].

Dose-Response Efficacy Safety

Key Applications for Linerixibat in Drug Discovery and Clinical Research


Clinical Trial Enrollment for PBC Patients with Moderate-to-Severe Pruritus

Based on the positive Phase 3 GLISTEN trial results [1], linerixibat is the most advanced IBAT inhibitor for PBC-related pruritus. Research sites and contract research organizations (CROs) should prioritize linerixibat for clinical trials in this patient population, given its demonstrated efficacy in reducing itch severity and improving sleep interference.

In Vitro Pharmacological Studies of IBAT Inhibition Reversibility

Linerixibat's reversible inhibition of ASBT/IBAT, in contrast to the sustained inhibition by maralixibat and odevixibat [2], makes it a valuable tool compound for investigating the kinetics of IBAT target engagement and the relationship between binding kinetics and clinical effects. Researchers studying bile acid transport should select linerixibat for experiments requiring washout and recovery of transporter function.

ADME Studies Requiring a Benchmark for Ultra-Low Oral Bioavailability

With an absolute oral bioavailability of 0.05% [3], linerixibat serves as a benchmark compound for studying drugs designed for minimal systemic absorption. Its well-characterized ADME profile, including absorption-limited flip-flop kinetics, makes it an ideal reference for developing novel gut-restricted therapeutics.

Investigating the Role of Bile Acids in Pruritus and Sleep Disturbance

Linerixibat's significant improvement in itch-related sleep interference in the GLISTEN trial [1] provides a unique opportunity to study the mechanistic link between bile acid reduction and sleep quality. Researchers can utilize linerixibat in clinical or preclinical models to elucidate how lowering circulating bile acids impacts sleep architecture and patient-reported outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linerixibat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.